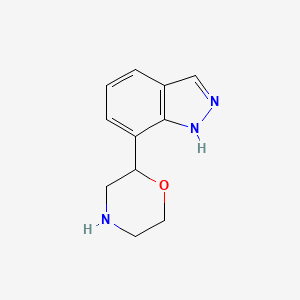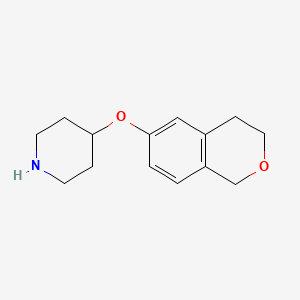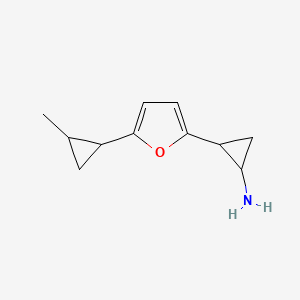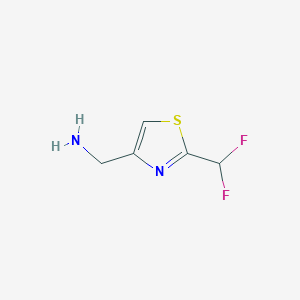
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxymethyl-substituted phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-(methoxymethyl)benzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. For example, it may interact with enzymes involved in amino acid metabolism or signal transduction pathways .
Comparison with Similar Compounds
2-Amino-3-hydroxy-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of a methoxymethyl group
Uniqueness: The presence of the methoxymethyl group in 2-Amino-3-hydroxy-3-(4-(methoxymethyl)phenyl)propanoic acid imparts unique chemical properties and reactivity compared to its analogs. This structural difference can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-[4-(methoxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-16-6-7-2-4-8(5-3-7)10(13)9(12)11(14)15/h2-5,9-10,13H,6,12H2,1H3,(H,14,15) |
InChI Key |
BNWTUVAUGTWZLS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)


![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)





![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
